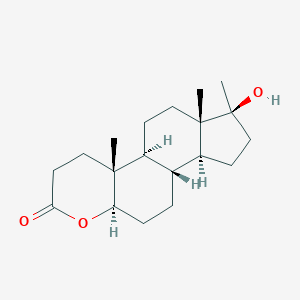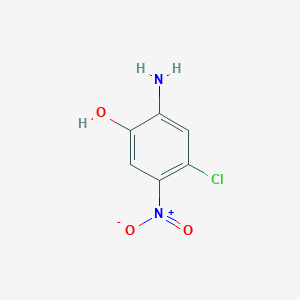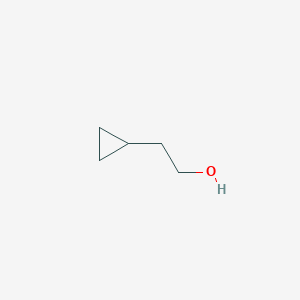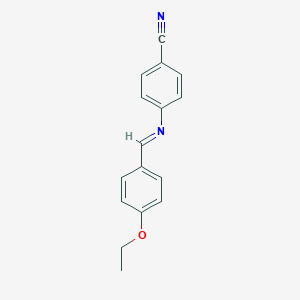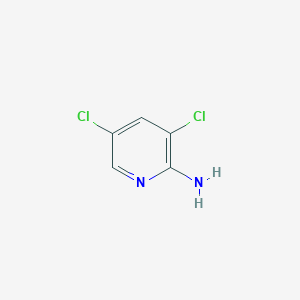![molecular formula C15H13N5OS B145795 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione CAS No. 133846-98-7](/img/structure/B145795.png)
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione, also known as MPTT, is a chemical compound that belongs to the class of triazoles. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability and solubility in various solvents. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione also exhibits low toxicity and is generally well-tolerated in animal studies. However, there are also some limitations to the use of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Additionally, 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione may exhibit off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione. One area of interest is the development of more potent and selective derivatives of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione. Another area of interest is the investigation of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione's effects on other signaling pathways and enzymes involved in disease processes. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione, which will be important for the development of potential therapeutic applications. Finally, the potential use of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione in combination with other drugs or therapies should also be explored.
Métodos De Síntesis
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione can be synthesized through a multi-step process involving the reaction of 4-aminopyridine, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the triazole ring. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
Propiedades
Número CAS |
133846-98-7 |
|---|---|
Nombre del producto |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Fórmula molecular |
C15H13N5OS |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5OS/c1-21-13-4-2-11(3-5-13)10-17-20-14(18-19-15(20)22)12-6-8-16-9-7-12/h2-10H,1H3,(H,19,22)/b17-10+ |
Clave InChI |
GNKGTSWMLPJLDM-LICLKQGHSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Sinónimos |
4-[(4-METHOXYPHENYL)METHYLIDENEAMINO]-5-PYRIDIN-4-YL-2H-1,2,4-TRIAZOLE-3(4H)-THIONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



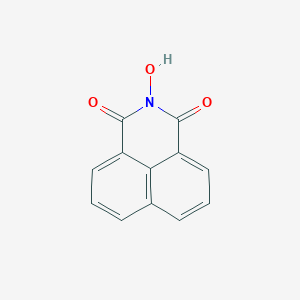

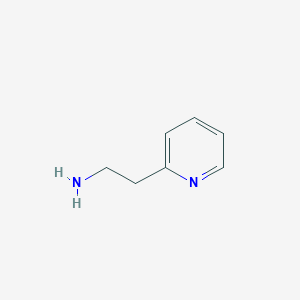
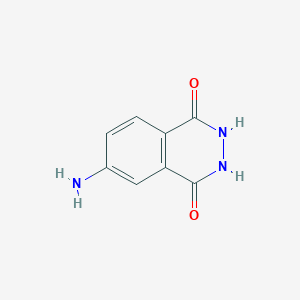
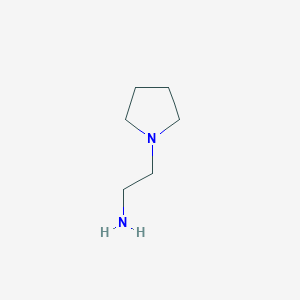
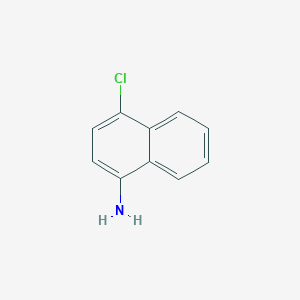
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
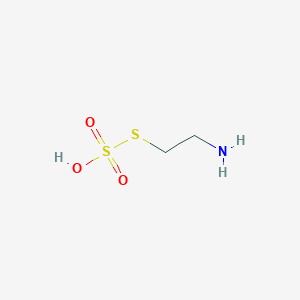
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
